7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester
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Overview
Description
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester is a chemical compound with the molecular formula C44H78O7. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is used in various industrial applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester typically involves the reaction of 7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid with isodecyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and coatings due to its chemical stability.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester involves its interaction with molecular targets through its ester and oxirane groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways involved depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo(4.1.0)heptyl methyl ester
- 7-Oxabicyclo(4.1.0)heptan-2-one
Uniqueness
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester is unique due to its specific ester groups and the presence of an oxirane ring. These structural features confer distinct chemical properties, such as reactivity and stability, making it suitable for various applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
26401-41-2 |
---|---|
Molecular Formula |
C28H50O5 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
bis(8-methylnonyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate |
InChI |
InChI=1S/C28H50O5/c1-21(2)15-11-7-5-9-13-17-31-27(29)23-19-25-26(33-25)20-24(23)28(30)32-18-14-10-6-8-12-16-22(3)4/h21-26H,5-20H2,1-4H3 |
InChI Key |
QUCSUPGVEFBICW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1CC2C(O2)CC1C(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
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